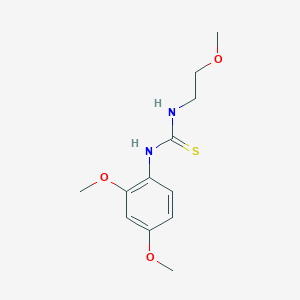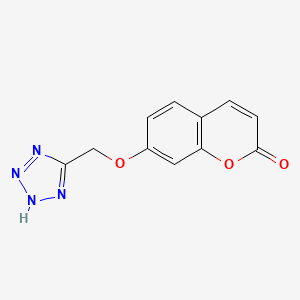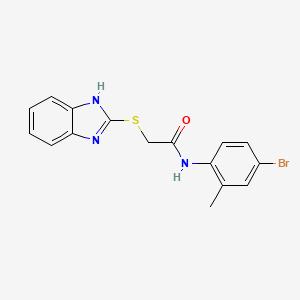![molecular formula C18H13BrClF3N4OS B4615048 N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4615048.png)
N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally similar compounds involves multi-step reactions starting from halophenyl precursors, employing techniques such as condensation, acetylation, and sulfanyl group addition. For example, compounds with analogous structural motifs have been synthesized using a combination of difluoromethylated aromatic substrates and thiadiazolyl or triazolyl derivatives, indicating a potential pathway for synthesizing the target compound through similar methods (Boechat et al., 2011).
Molecular Structure Analysis
Structural elucidation of related compounds reveals a "V" shaped configuration with significant intermolecular interactions, including hydrogen bonds and π interactions. These interactions contribute to the stabilization of the 3D molecular array in crystalline forms, suggesting that the target compound might exhibit similar structural characteristics (Boechat et al., 2011).
Chemical Reactions and Properties
The presence of triazole and acetamide groups in related compounds implies a range of possible chemical reactions, such as nucleophilic substitution and addition reactions. These functional groups also suggest the potential for interactions with biological molecules, although specific reactions of the target compound would depend on its exact structure and reactive sites.
Physical Properties Analysis
Related compounds exhibit distinct physical properties, including crystalline structures with specific space groups and molecular orientations. These properties are influenced by the compound's molecular geometry and intermolecular forces, which can be anticipated for the target compound based on its molecular framework (Boechat et al., 2011).
Aplicaciones Científicas De Investigación
Structural and Molecular Analysis
Structures of Two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides
This study presents the crystal structures of compounds with halogenated phenyl groups and highlights the generation of 3-D arrays through various intermolecular interactions, such as hydrogen bonds and π interactions (Boechat et al., 2011). These findings can suggest how similar compounds, including the one , might crystallize and interact at the molecular level, providing a basis for their potential applications in materials science or pharmaceuticals.
Synthesis and Biological Activities
Synthesis, Structure, and Biological Activities of Novel Triazole Compounds Containing Thioamide Group
This research involved synthesizing compounds from substituted acetophenone, triazole, and phenyl isothiocyanate, leading to derivatives with antifungal and plant growth regulating activities (Liu et al., 2005). Such studies indicate the potential biological and agricultural applications of similar thioamide and triazole-containing compounds.
Anticancer and Antimicrobial Applications
Synthesis and Biological Evaluation of 5-methyl-4-phenyl Thiazole Derivatives as Anticancer Agents
This work involved synthesizing thiazole derivatives with anticancer activity against human lung adenocarcinoma cells, showcasing the potential of such compounds in developing new anticancer agents (Evren et al., 2019). The structural similarities suggest that the compound may also have promising applications in cancer research.
Chemical Properties and Interactions
Heterocycles by Cascade Reactions of Versatile Thioureido-Acetamides
This study highlights the utility of thioureido-acetamides as precursors for synthesizing various heterocyclic compounds, emphasizing the versatility and reactivity of compounds with similar functional groups (Schmeyers & Kaupp, 2002). Such chemical reactivity could be relevant for synthesizing a wide range of derivatives with varied applications.
Propiedades
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[[4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClF3N4OS/c1-10-25-26-17(27(10)13-5-3-12(20)4-6-13)29-9-16(28)24-15-7-2-11(19)8-14(15)18(21,22)23/h2-8H,9H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAISWQXINAAVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC(=O)NC3=C(C=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4614968.png)
![4-allyl-3-[(2-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4614971.png)
![N-(2-furylmethyl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614979.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B4614994.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4615006.png)


![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4615030.png)


![1-(4-tert-butylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4615039.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4615045.png)
![ethyl 4-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4615050.png)
